![molecular formula C24H31NO4S B2395193 2-(Benzylthio)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)ethanone CAS No. 2097933-05-4](/img/structure/B2395193.png)
2-(Benzylthio)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)ethanone
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Description
2-(Benzylthio)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)ethanone, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Scientific Research Applications
Wound-Healing Potential
A study evaluated the in vivo wound-healing potential of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives. These compounds showed significant wound healing, faster epithelialization, and increased tensile strength of incision wounds, indicating their potential as therapeutic agents for wound healing (Vinaya et al., 2009).
Antibacterial Activity
Another research focused on the synthesis of medicinally important N-Trimethylene dipiperidine sulfonamides and carboxamides containing a substituted benzophenone moiety. These compounds exhibited potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Vinaya et al., 2008).
Photoisomerization Studies
Research on the photoisomerization of 2H,6H-thiin-3-one 1-oxides to 3H,7H-[1,2]oxathiepin-4-ones provided insights into the oxidative and photochemical transformations of sulfur-containing compounds, which is relevant for understanding the behavior of similar compounds under light exposure (Kowalewski & Margaretha, 1993).
Oxidative Transformations
A systematic review on DDQ as a versatile and recyclable oxidant outlines its broad utility in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds. This study is crucial for understanding the oxidative capabilities and applications of DDQ in organic synthesis, which may extend to the synthesis and modification of compounds like 2-(Benzylthio)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)ethanone (Alsharif et al., 2021).
Synthesis and Catalysis
The research on sulfonated Schiff base copper(II) complexes as efficient and selective catalysts in alcohol oxidation details the synthesis and application of copper complexes in oxidation reactions. Such studies are pertinent to the development of catalysts for synthetic transformations of complex organic compounds, including the synthesis of similar compounds (Hazra et al., 2015).
properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4S/c1-27-22-12-21(13-23(14-22)28-2)16-29-15-19-8-10-25(11-9-19)24(26)18-30-17-20-6-4-3-5-7-20/h3-7,12-14,19H,8-11,15-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWDXUHKFMMTJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)CSCC3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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